

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride characterization data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1272609

[Get Quote](#)

An In-Depth Technical Guide on the Characterization of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride

This technical guide provides a comprehensive overview of the characterization data for **2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride**, tailored for researchers, scientists, and professionals in drug development. The document compiles available physicochemical data, outlines detailed experimental protocols, and visualizes key processes to facilitate a deeper understanding of this chemical compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative and identifying characteristics of **2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride**.

Table 1: Physicochemical Properties

Property	Value	Reference
Appearance	Brown powder	[1]
Melting Point	208-209 °C	[1]
Molecular Formula	C ₇ H ₇ BrClF ₃ N ₂	[1]
Molecular Weight	291.49 g/mol	[1]
Purity	tech / 98%	[2] [3]

Table 2: Chemical Identifiers

Identifier	Value	Reference
CAS Number	529512-78-5	[1] [2]
IUPAC Name	[2-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride	[1]
SMILES	C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl	[1]
InChI	InChI=1S/C7H6BrF3N2.CIH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H	[1]
MDL Number	MFCD03094412	[2]

Note: Detailed, experimentally-derived spectroscopic data such as specific ¹H-NMR and ¹³C-NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragmentation patterns for **2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride** are not readily available in the public domain search results. Researchers should perform their own analyses to obtain this data.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride**.

Synthesis Protocol

The synthesis of this compound typically involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with a hydrazine source, followed by salt formation with hydrochloric acid.[\[1\]](#)

Materials:

- 2-bromo-5-(trifluoromethyl)aniline
- Hydrazine hydrate
- Concentrated Hydrochloric Acid (HCl)
- An appropriate solvent (e.g., Ethanol)
- Deionized water

Procedure:

- Dissolve 2-bromo-5-(trifluoromethyl)aniline in the chosen solvent within a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- While stirring, add hydrazine hydrate to the solution dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly add concentrated hydrochloric acid to the cooled mixture to precipitate the hydrochloride salt. The solution should be cooled further in an ice bath to maximize precipitation.[\[4\]](#)
- Collect the resulting solid precipitate by vacuum filtration.

- Wash the collected solid with a small amount of cold solvent or water to remove any soluble impurities.
- Dry the final product, **2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride**, under a vacuum.

General Characterization Protocols

Melting Point Determination:

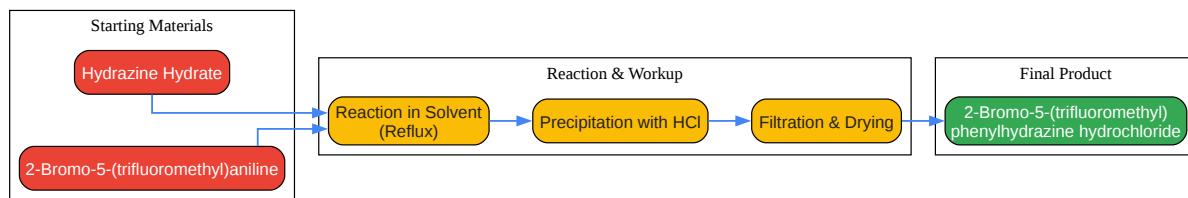
- A small, dry sample of the crystalline powder is packed into a capillary tube.
- The tube is placed in a calibrated melting point apparatus.
- The temperature is increased gradually, and the range from which the substance begins to melt until it becomes completely liquid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

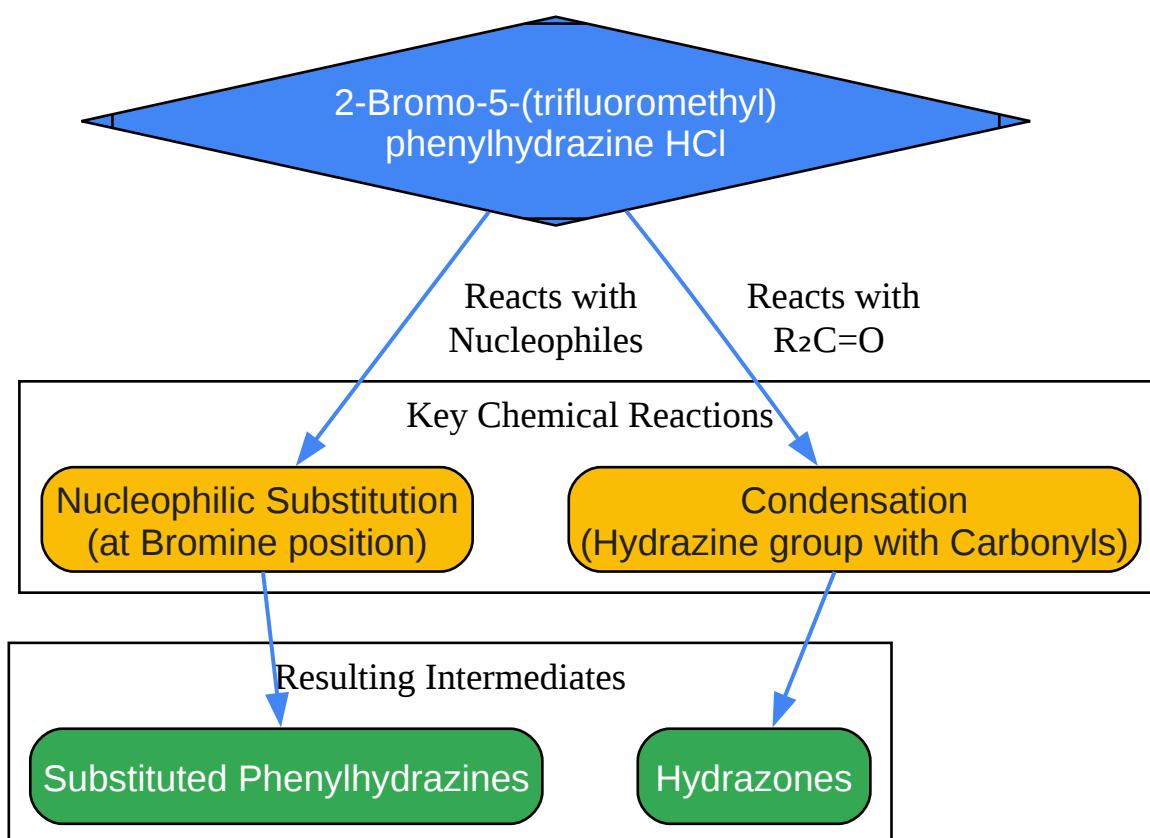
Fourier-Transform Infrared (FTIR) Spectroscopy:

- A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a nujol mull.
- The IR spectrum is recorded, and the absorption bands are analyzed to identify characteristic functional groups present in the molecule.


Mass Spectrometry (MS):

- The sample is introduced into a mass spectrometer.

- The molecular weight is determined by identifying the molecular ion peak (M^+). The isotopic pattern of bromine (^{79}Br and ^{81}Br) should be observable.
- Analysis of the fragmentation pattern can provide further structural information.


Visualizations: Workflows and Reactions

The following diagrams, created using the DOT language, illustrate key processes related to the compound.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride**.^[1]

Biological and Chemical Applications

2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride serves as a valuable intermediate in several fields:

- Medicinal Chemistry: It is a precursor for synthesizing pharmaceutical compounds that have been investigated for potential anticancer and antimicrobial activities.^[1] The trifluoromethyl group often enhances lipophilicity, which can improve a molecule's bioavailability.^[1]
- Organic Synthesis: The hydrazine functional group allows for condensation reactions, such as forming hydrazones with carbonyl compounds.^[1] These hydrazones are versatile intermediates for creating more complex organic molecules. The bromine atom can also be replaced through various nucleophilic substitution reactions.^[1]

- Material Science: The presence of the trifluoromethyl group makes it a candidate for investigation in the development of new materials with specific properties.[1]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P264 (Wash thoroughly after handling), P405 (Store locked up).
- Storage: Store in a cool, well-ventilated area in a tightly closed container. The compound may be light-sensitive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride | 529512-78-5 [smolecule.com]
- 2. 529512-78-5 Cas No. | 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride characterization data]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1272609#2-bromo-5-trifluoromethyl-phenylhydrazine-hydrochloride-characterization-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com